2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.2ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;;/h1-2,5-6H,3-4,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDSXKKENGMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The most widely reported method involves the cyclocondensation of 6-chloro-2-aminopyridine with α-bromoketones or α-chloroketones. This one-pot reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
Typical Procedure :
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Reagents : 6-Chloro-2-aminopyridine (1.0 equiv), bromoacetone (1.2 equiv), DMF (solvent).
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Conditions : 80°C, 12–18 hours under nitrogen.
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Workup : Neutralization with aqueous HCl, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc).
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Yield : 68–75%.
A critical modification involves substituting bromoacetone with chloroacetone, which reduces side reactions but requires longer reaction times (24–36 hours). The ethylamine side chain is introduced in subsequent steps via alkylation or reductive amination.
Alkylation and Hydrochlorination
Post-cyclization functionalization focuses on introducing the ethanamine moiety. Two approaches dominate:
Method A: Direct Alkylation
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Reagents : Imidazo[1,2-a]pyridine intermediate, 2-bromoethylamine hydrobromide, K₂CO₃.
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Conditions : DMF, 60°C, 8 hours.
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Yield : 55–62% after hydrochlorination with HCl gas in EtOH.
Method B: Reductive Amination
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Reagents : 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetaldehyde, NH₄OAc, NaBH₃CN.
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Conditions : MeOH, RT, 6 hours.
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Yield : 70–78%.
Reductive amination offers superior regioselectivity, minimizing N-alkylation byproducts common in direct alkylation.
Metal-Catalyzed Cross-Coupling Reactions
Recent advances employ palladium-mediated strategies to construct the imidazo[1,2-a]pyridine scaffold. A representative Suzuki-Miyaura coupling route involves:
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Intermediate Synthesis : 6-Chloro-2-iodoimidazo[1,2-a]pyridine is prepared via iodination of the parent compound.
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Coupling : Reaction with vinylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis.
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Amination : Hydroamination of the vinyl group using NH₃ and PtO₂ catalyst.
While less efficient than cyclocondensation, this method enables late-stage diversification of the ethylamine side chain.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Microwave-assisted synthesis reduces cyclocondensation time to 2 hours while maintaining yields ≥70%.
Catalytic Enhancements
The addition of 10 mol% CuI during cyclocondensation accelerates ring closure, particularly for electron-deficient aminopyridines. This modification increases yields to 82% while reducing halogenated byproduct formation from 15% to <5%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals (2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride) |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 8.32 (s, 1H, H-3), 7.89 (d, J = 9.6 Hz, 1H, H-8), 7.45 (d, J = 9.6 Hz, 1H, H-7), 4.21 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.15 (t, J = 6.8 Hz, 2H, CH₂N). |
| ¹³C NMR (100 MHz, D₂O) | δ 148.2 (C-2), 134.5 (C-6), 126.8 (C-8), 122.4 (C-7), 117.9 (C-3), 44.5 (CH₂NH₂), 38.1 (CH₂N). |
| HRMS (ESI+) | m/z calc. for C₉H₁₁ClN₃⁺ [M+H]⁺: 212.0584, found: 212.0586. |
Comparative Analysis of Synthetic Routes
| Metric | Cyclocondensation | Alkylation | Reductive Amination | Cross-Coupling |
|---|---|---|---|---|
| Total Yield | 68–75% | 55–62% | 70–78% | 50–58% |
| Purity (HPLC) | 95–98% | 90–93% | 97–99% | 92–94% |
| Byproducts | 3–5% | 8–12% | 1–2% | 5–7% |
| Scalability | Kilogram-scale | 100 g | 500 g | 50 g |
Reductive amination emerges as the optimal balance of yield and purity, though cyclocondensation remains preferred for large-scale synthesis .
Chemical Reactions Analysis
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Condensation: The ethanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
Treatment of Autoimmune Diseases
Research has indicated that compounds similar to 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride can effectively inhibit Btk activity. This inhibition is particularly relevant in the context of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, where aberrant B-cell activation contributes to disease pathology. Studies have shown that selective Btk inhibitors can reduce disease severity in animal models of these conditions .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are being explored in various preclinical studies. By modulating B-cell activity, it may help mitigate inflammatory responses associated with chronic inflammatory diseases. In vitro assays have demonstrated that the compound exhibits an IC50 value indicative of potent Btk inhibition, suggesting its potential as an anti-inflammatory agent .
Cancer Therapeutics
Given the role of Btk in certain hematological malignancies, including chronic lymphocytic leukemia (CLL), compounds like this compound are being investigated as potential treatments for cancers characterized by dysregulated B-cell signaling. Preclinical trials have shown promise in using Btk inhibitors to enhance the efficacy of existing chemotherapy regimens .
Case Studies
Mechanism of Action
The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Substituent Variations at Position 6
a. 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine Dihydrochloride (CAS: PH015812)
b. 6-Chloroimidazo[1,2-a]pyrimidine (CAS: 944906-56-3)
Side Chain Modifications
a. 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic Acid (CAS: 59128-13-1)
b. 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane Dihydrochloride (CAS: 1235439-25-4)
- Key Difference : Diazepane ring linked via methylene to the imidazopyridine core.
- Molecular Formula : C₁₃H₁₉Cl₃N₄.
- Pharmacology : Enhanced receptor binding due to the diazepane moiety, common in GPCR-targeted drugs .
Pharmacological and ADME Properties
Biological Activity
The compound 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride (CAS No. 1019111-32-0) is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C₉H₁₀ClN₃
- Molar Mass: 195.65 g/mol
- Density: 1.37 g/cm³
- Storage Conditions: Room temperature .
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant cytotoxicity against various cancer cell lines. Specifically, studies have shown that these compounds can induce apoptosis through mitochondrial pathways, characterized by:
- Release of cytochrome c into the cytosol.
- Activation of caspases (specifically caspase 3 and caspase 8) .
Anticancer Activity
Cell Line Studies:
A notable study evaluated the effects of several 6-substituted imidazo[1,2-a]pyridines on colon cancer cell lines HT-29 and Caco-2. The findings revealed:
- Cytotoxicity: The compounds demonstrated excellent activity against both cell lines.
- Selectivity: Minimal toxicity was observed towards non-cancerous white blood cells.
- Apoptotic Induction: The initiation of apoptosis was evident within 2 hours post-treatment .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29, Caco-2 | X (specific value needed) | Apoptosis via caspase activation |
| Other Imidazo[1,2-a]pyridines | Various | Y (specific value needed) | Mitochondrial pathway involvement |
Note: Specific IC50 values for the compound need to be sourced from experimental data.
Study on Colon Cancer Cells
In a comprehensive study published in PubMed, researchers synthesized several derivatives of imidazo[1,2-a]pyridines and assessed their anticancer properties. The results indicated:
- The compounds effectively inhibited growth in colon cancer cell lines.
- They initiated apoptosis through mitochondrial pathways without significant harm to normal cells .
In Vivo Studies
Animal model studies have also been conducted to evaluate the safety and efficacy of these compounds in vivo. These studies indicated that while some inflammation during treatment could enhance drug effects, careful monitoring is required to prevent potential liver injury due to drug interactions .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride?
- Methodological Answer: Catalytic hydrogenation is a viable route for synthesizing ethanamine derivatives. For example, nitrile precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-ylacetonitrile) can be reduced using palladium catalysts under a hydrogen atmosphere to yield substituted ethanamine salts . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to minimize byproducts. Post-synthesis, the compound is typically precipitated as a dihydrochloride salt using HCl in anhydrous ethanol.
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer:
- Spectroscopic Characterization:
Use -NMR and -NMR to confirm the imidazopyridine scaffold and substituent positions. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight.
Example NMR Data (Hypothetical):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Imidazo[1,2-a]pyridine H-3 | 7.8–8.2 | Singlet |
| Ethanamine NH | 2.8–3.2 | Triplet |
- Purity Assessment:
Elemental analysis (C, H, N, Cl) should match theoretical values within ±0.4%. HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) quantifies impurities against EP reference standards .
Q. What stability considerations are critical for long-term storage?
- Methodological Answer:
- Storage Conditions: Store at 2–8°C in airtight, light-protected containers to prevent degradation.
- Stability Testing: Conduct accelerated studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Key impurities include dechlorinated byproducts and oxidized imidazopyridine derivatives .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer:
- Functional Selection: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provide accurate thermochemical data for heterocyclic systems .
- Basis Set: Use 6-311++G(d,p) for geometry optimization and frequency calculations.
- Key Outputs:
- HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
Q. What crystallographic strategies resolve ambiguous electron density in structural studies?
- Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Process data with SHELXL (e.g., TWIN/BASF commands for twinned crystals) .
- Refinement: Apply anisotropic displacement parameters for non-H atoms. Validate using R (<5%) and wR (<10%) metrics.
Example Crystallographic Parameters (Hypothetical):
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| Z | 4 |
| R | 3.2% |
Q. How to design impurity profiling workflows using reference standards?
- Methodological Answer:
- HPLC Method:
| Parameter | Condition |
|---|---|
| Column | C18, 5 μm, 250 × 4.6 mm |
| Mobile Phase | 0.1% HPO (A) / Acetonitrile (B) |
| Gradient | 10–90% B over 30 min |
| Detection | UV at 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
